molecular formula C11H14N2O4 B2639970 3-(4-Methoxy-phenyl)-3-ureido-propionic acid CAS No. 511237-53-9

3-(4-Methoxy-phenyl)-3-ureido-propionic acid

Cat. No.: B2639970
CAS No.: 511237-53-9
M. Wt: 238.243
InChI Key: BRKAEMURYVGPGG-UHFFFAOYSA-N
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Description

3-(4-Methoxy-phenyl)-3-ureido-propionic acid is an organic compound that features a methoxyphenyl group attached to a ureido-propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid typically involves the reaction of 4-methoxyphenylacetic acid with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-phenyl)-3-ureido-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

3-(4-Methoxy-phenyl)-3-ureido-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-phenyl)-3-ureido-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the ureido group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(carbamoylamino)-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-8-4-2-7(3-5-8)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKAEMURYVGPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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